

In-Depth NMR Spectral Analysis of Methyl 15-Hydroxypentadecanoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 15-Hydroxypentadecanoate
Cat. No.:	B025149

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of **Methyl 15-Hydroxypentadecanoate**. This document details the expected ^1H and ^{13}C NMR spectral data, outlines experimental protocols for data acquisition, and presents visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

Methyl 15-Hydroxypentadecanoate ($\text{C}_{16}\text{H}_{32}\text{O}_3$, CAS No: 76529-42-5) is a long-chain hydroxy fatty acid methyl ester. The structural elucidation and purity assessment of such molecules are critical in various fields, including pharmacology and materials science. NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. This guide offers a detailed analysis of the ^1H and ^{13}C NMR spectra of **Methyl 15-Hydroxypentadecanoate**.

Data Presentation: NMR Spectral Data

The following tables summarize the experimental ^1H NMR and predicted ^{13}C NMR spectral data for **Methyl 15-Hydroxypentadecanoate**. The ^1H NMR data is based on an experimental spectrum obtained in DMSO-d_6 , with chemical shifts estimated from the spectral image.^[1] The

¹³C NMR data is predicted based on established chemical shift ranges for similar long-chain esters and alcohols.[\[2\]](#)

¹H NMR Spectral Data (DMSO-d6, 400 MHz)

Assignment (Proton)	Chemical Shift (δ) ppm (Estimated)	Multiplicity	Integration
-OH	~4.1	Triplet	1H
-OCH ₃ (C1)	~3.58	Singlet	3H
-CH ₂ -OH (C15)	~3.38	Quartet	2H
-CH ₂ -COOCH ₃ (C2)	~2.28	Triplet	2H
-CH ₂ -CH ₂ -COOCH ₃ (C3)	~1.50	Quintet	2H
-CH ₂ -CH ₂ -OH (C14)	~1.39	Quintet	2H
-(CH ₂) ₁₀ - (C4-C13)	~1.23	Multiplet	20H

Predicted ¹³C NMR Spectral Data

Assignment (Carbon)	Predicted Chemical Shift (δ) ppm
C=O (C1)	173-175
-OCH ₃	51-52
-CH ₂ -OH (C15)	60-62
-CH ₂ -COOCH ₃ (C2)	33-35
-CH ₂ -CH ₂ -OH (C14)	32-34
-CH ₂ -CH ₂ -COOCH ₃ (C3)	24-26
-(CH ₂) ₁₀ - (C4-C13)	28-30

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of long-chain fatty acid esters like **Methyl 15-Hydroxypentadecanoate** are provided below.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **Methyl 15-Hydroxypentadecanoate** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl_3). Ensure the solvent is of high purity to avoid extraneous signals.
- Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) at 0.00 ppm can be added.

NMR Spectrometer Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[\[3\]](#)

For ^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: 0-12 ppm.

For ^{13}C NMR Spectroscopy:

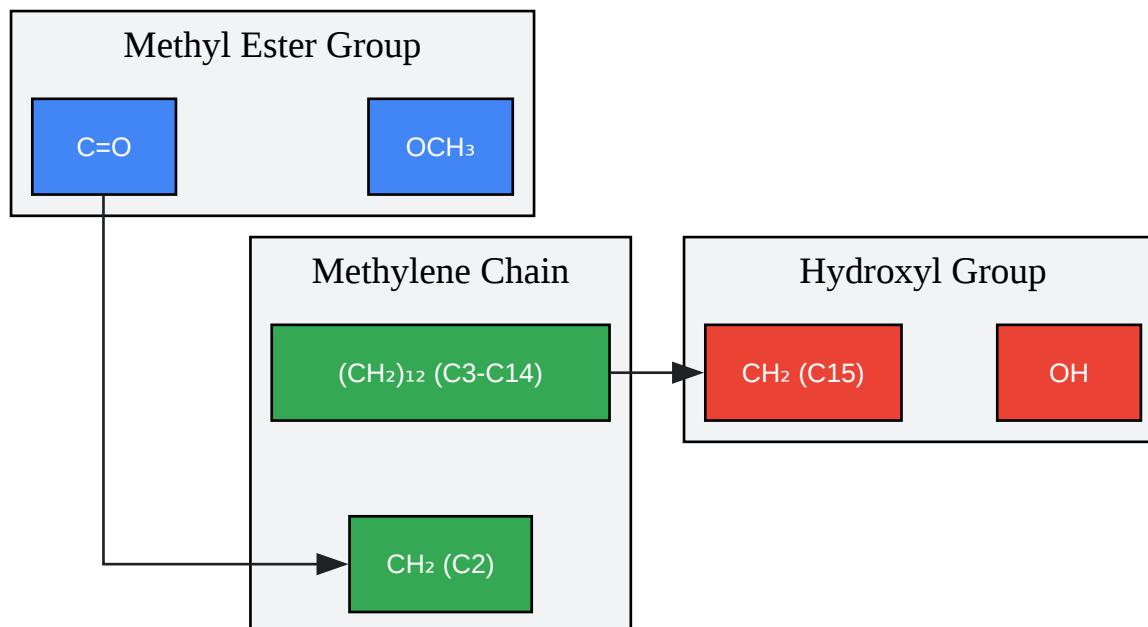
- Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm.

Visualization of Structure and Workflow

The following diagrams, created using the DOT language, illustrate the molecular structure of **Methyl 15-Hydroxypentadecanoate** and a typical workflow for its NMR spectral analysis.

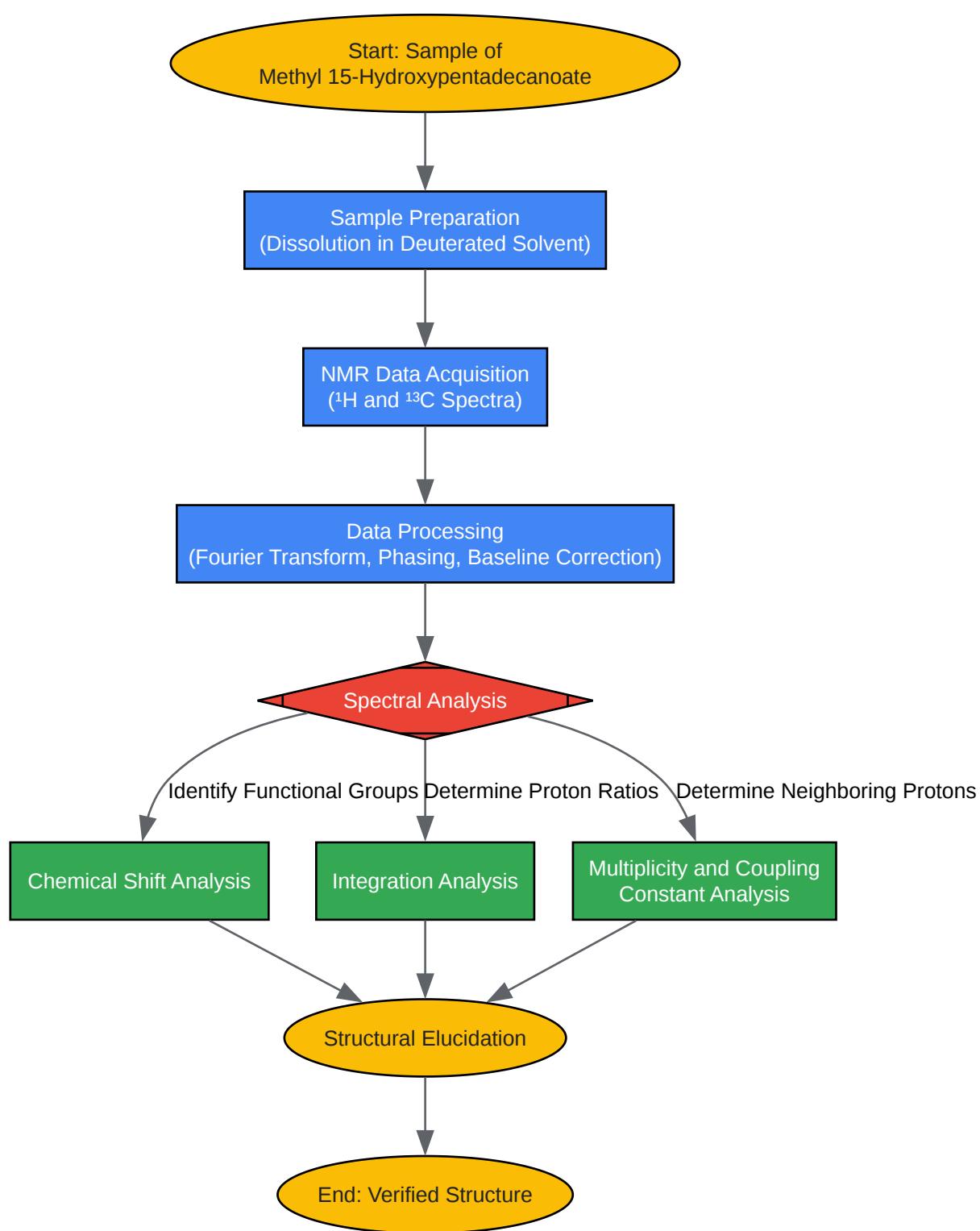
Molecular Structure and Functional Groups



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Figure 1: Molecular structure of **Methyl 15-Hydroxypentadecanoate**.

NMR Spectral Analysis Workflow



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Figure 2: General workflow for NMR spectral analysis.

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References

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